Woodfordin I

CML Bcr-Abl Targeted Therapy

Woodfordin I is a macrocyclic ellagitannin dimer isolated from Woodfordia fruticosa, belonging to the hydrolyzable tannin class. Unlike many polyphenols with broad-spectrum antioxidant activity, Woodfordin I has been specifically investigated for its pro-apoptotic effects against human chronic myelogenous leukemia (CML) K562 cells.

Molecular Formula C75H52O49
Molecular Weight 1737.2 g/mol
CAS No. 145851-27-0
Cat. No. B12778833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWoodfordin I
CAS145851-27-0
Molecular FormulaC75H52O49
Molecular Weight1737.2 g/mol
Structural Identifiers
SMILESC1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC(C(COC(=O)C6=CC(=C(C(=C65)O)O)OC7=C(C(=C(C=C7C(=O)O)O)O)O)O)C(C(OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O1)C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O
InChIInChI=1S/C75H52O49/c76-12-38-65(123-68(106)16-1-25(78)44(88)26(79)2-16)63-33(86)14-114-70(108)19-10-36(51(95)54(98)41(19)40-18(72(110)121-63)5-29(82)46(90)53(40)97)117-61-23(7-31(84)48(92)58(61)102)74(112)120-39(13-77)66(124-69(107)17-3-27(80)45(89)28(81)4-17)64-34(87)15-115-71(109)20-9-35(116-60-22(67(104)105)6-30(83)47(91)57(60)101)50(94)55(99)42(20)43-21(73(111)122-64)11-37(52(96)56(43)100)118-62-24(75(113)119-38)8-32(85)49(93)59(62)103/h1-13,33-34,38-39,63-66,78-103H,14-15H2,(H,104,105)
InChIKeyMNGUZAPPIPZQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Woodfordin I (CAS 145851-27-0): A Macrocyclic Ellagitannin Dimer with Bcr-Abl Targeting for CML Research


Woodfordin I is a macrocyclic ellagitannin dimer isolated from Woodfordia fruticosa, belonging to the hydrolyzable tannin class [1]. Unlike many polyphenols with broad-spectrum antioxidant activity, Woodfordin I has been specifically investigated for its pro-apoptotic effects against human chronic myelogenous leukemia (CML) K562 cells [2]. Its mechanism is uniquely associated with the downregulation of the Bcr-Abl fusion protein, positioning it as a potential lead compound for targeted CML research rather than a general-purpose antitumor agent.

Why Woodfordin I Cannot Be Replaced by Other Macrocyclic Ellagitannins in CML Research


Substituting Woodfordin I with structurally similar macrocyclic ellagitannins like Woodfordin C or Oenothein B is not scientifically valid for CML-focused studies. While these analogs share a macrocyclic hydrolyzable tannin backbone, their biological target engagement diverges significantly [1]. Woodfordin C, for instance, acts primarily as a DNA topoisomerase II inhibitor [2], and Oenothein B exhibits non-specific cytotoxicity [3]. Neither has demonstrated the ability to downregulate the Bcr-Abl oncoprotein, which is the hallmarks of Woodfordin I's mechanism [1]. This functional specificity, likely driven by unique structural modifications in the dimeric linkage, makes generic substitution a critical risk in experimental design and procurement.

Quantitative Differentiation of Woodfordin I: Mechanism-Specific Evidence for Scientific Selection


Bcr-Abl Oncoprotein Downregulation: A Mechanism Not Shared by Major Analogs

Woodfordin I induces a decline in Bcr-Abl protein levels in K562 CML cells, a mechanistic feature not observed for the comparator macrocyclic ellagitannin Woodfordin C. The study by Liu et al. demonstrated that 24-hour treatment with Woodfordin I at 10 µg/mL led to a significant reduction in both c-Abl and Bcr-Abl protein expression as confirmed by Western blot, while also decreasing total cellular protein tyrosine phosphorylation [1]. This direct engagement with the oncogenic driver of CML is absent in Woodfordin C, which primarily inhibits DNA topoisomerase II without reported Bcr-Abl modulation [2].

CML Bcr-Abl Targeted Therapy

Apoptosis Induction Kinetics: Rapid Loss of Mitochondrial Transmembrane Potential

Woodfordin I triggers a very rapid loss of mitochondrial transmembrane potential (MMP) in K562 cells, a key event in the intrinsic apoptotic pathway. The study reported that MMP dissipation occurred within 20 minutes of treatment, accompanied by transient reactive oxygen species (ROS) generation and cytochrome c release [1]. While other ellagitannins like Oenothein B also induce cytotoxicity, their reported IC50 values (e.g., 11.4 µg/mL against S-180 cells [2]) reflect general cytotoxic potency rather than the specific, rapid mitochondrial activation profile documented for Woodfordin I in a Bcr-Abl-dependent cellular context.

Apoptosis Mitochondria Kinetics

Caspase Activation Profile: Selective Intrinsic Pathway Engagement

Woodfordin I selectively activates caspase-9 and caspase-3, but not caspase-8, confirming that apoptosis proceeds exclusively through the mitochondria-dependent intrinsic pathway [1]. This is in contrast to the broader caspase activation often seen with cytotoxic chemotherapeutics like etoposide, which can engage both intrinsic and extrinsic pathways. The selective pathway activation by Woodfordin I is directly linked to its upstream effect on Bcr-Abl and mitochondrial integrity, providing a cleaner mechanistic tool for studying mitochondria-driven apoptosis in Bcr-Abl-positive leukemia than multi-pathway inducers.

Caspase Apoptosis Pathway Mechanism

Structural Determinant of Activity: The Macrocyclic Dimer with a Woodfordinoyl Bridge

Woodfordin I contains a distinctive woodfordinoyl group as a structural unit connecting monomers, a feature shared with specific dimers like Woodfordin E and F but absent in Woodfordin C and Oenothein B [1][2]. While comprehensive SAR data are limited, this structural element is hypothesized to confer the unique Bcr-Abl targeting properties of Woodfordin I, differentiating it from other macrocyclic ellagitannins that possess different bridging units. This structural distinction is critical for procurement when the research objective requires a compound with the woodfordinoyl bridge pharmacophore.

Structure-Activity Relationship Ellagitannin Chemical Biology

Quantitative Proliferation Suppression in Bcr-Abl-Driven Leukemia Cells

Woodfordin I suppressed the proliferation of K562 cells in a dose-dependent manner. The original study by Liu et al. demonstrated that at a concentration of 10 µg/mL, Woodfordin I significantly inhibited K562 cell growth, with the effect being attributed to both apoptosis induction and cell cycle arrest [1]. This quantitative antiproliferative activity is reported specifically in a cellular context driven by Bcr-Abl, unlike the generic growth inhibition data for Woodfordin C, which was tested primarily in solid tumor cell lines (e.g., PC-1 cells) where the mechanism is topoisomerase II inhibition rather than oncogenic tyrosine kinase downregulation [2].

Antiproliferative CML Cell Viability

Optimal Use Cases for Woodfordin I Based on Quantitative Differentiation Evidence


Target Identification and Validation in Chronic Myelogenous Leukemia (CML) Research

Woodfordin I is the optimal choice for research programs focused on Bcr-Abl signaling and its role in CML cell survival. The compound's unique ability to downregulate Bcr-Abl protein levels in K562 cells [1] positions it as a tool for validating Bcr-Abl dependent pathways, screening for synergistic drug combinations, or investigating mechanisms of Bcr-Abl downregulation that cannot be addressed by analogs, which lack this pathway engagement [1][2].

Mechanistic Studies of Mitochondria-Dependent Apoptosis in Leukemia

For researchers investigating the intrinsic apoptotic pathway, Woodfordin I provides a clean, selective activator of caspase-9 and caspase-3 without activating the extrinsic caspase-8 pathway [1]. The rapid onset of mitochondrial depolarization (within 20 minutes) [1] makes it suitable for kinetic studies of mitochondrial dysfunction, distinguishing it from general cytotoxic agents that induce apoptosis with slower or mixed kinetics.

Structure-Activity Relationship (SAR) Studies of Macrocyclic Ellagitannin Dimers

Woodfordin I serves as a critical reference compound for SAR studies due to its unique woodfordinoyl bridge structure [1]. Researchers synthesizing or profiling ellagitannin derivatives can use Woodfordin I as a benchmark to assess how the woodfordinoyl moiety contributes to Bcr-Abl targeting and mitochondrial activity, a structure-function question not answerable with more common analogs like Oenothein B or Woodfordin C [2].

Compound Screening Libraries for Hematological Malignancy Drug Discovery

In assembling focused screening libraries for hematological cancers, Woodfordin I is a must-include compound. Its proven activity in a Bcr-Abl-driven leukemia cell line (K562) [1], coupled with a mechanism distinct from topoisomerase inhibitors like Woodfordin C [2], ensures chemical diversity in the biological target space. Procurement of Woodfordin I specifically, rather than a generic macrocyclic ellagitannin, is essential to maintain library integrity for Bcr-Abl-targeted screening campaigns.

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